![molecular formula C7H13NO3S2 B166936 2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid CAS No. 130999-92-7](/img/structure/B166936.png)
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
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Overview
Description
It is an endogenous derivative of the amino acid cysteine and is known for its potential antioxidant and anti-inflammatory properties . 2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid is structurally related to tiopronin and is used primarily as a disease-modifying antirheumatic drug (DMARD) to modulate the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid can be synthesized through a multi-step process. One common method involves the reaction of S-benzyl-2-mercapto-2-methylpropionic acid with thionyl chloride to form S-benzyl-2-mercapto-2-methylpropionyl chloride. This intermediate is then reacted with S-benzyl-L-cysteine in the presence of sodium hydroxide to yield the desired product . The final step involves the removal of the benzyl protecting group using liquid ammonia and sodium metal, followed by acidification and extraction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to donate thiol groups, which makes it a potent antioxidant .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield various thiol-containing compounds .
Scientific Research Applications
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid has a wide range of scientific research applications due to its antioxidant and anti-inflammatory properties. It is used in studies related to:
Rheumatoid Arthritis: As a DMARD, this compound is used to modulate the immune response and reduce inflammation in patients with rheumatoid arthritis.
Oxidative Stress: Research on oxidative stress and cellular defense mechanisms often involves this compound due to its ability to increase intracellular glutathione levels.
Cystinuria and Gout: This compound is also studied for its potential in treating cystinuria and gout by modulating thiol levels in the body.
Mechanism of Action
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid exerts its effects primarily through its thiol-donating properties. It rapidly enters cells via the same pathway as cysteine and complements the thiol groups in glutathione, thereby increasing intracellular glutathione levels and activity . Glutathione is a crucial antioxidant that protects cells from oxidative stress and injury. This compound also modulates the immune response by affecting various molecular targets and pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Tiopronin: Structurally related to 2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid, Tiopronin is also a thiol donor used in the treatment of cystinuria and rheumatoid arthritis.
N-acetylcysteine: Another thiol donor, N-acetylcysteine is widely used as a mucolytic agent and in the treatment of acetaminophen overdose.
Methimazole: Used as an antithyroid drug, Methimazole contains a thiourea moiety and shares some structural similarities with this compound.
Uniqueness
This compound is unique in its dual role as an antioxidant and anti-inflammatory agent. Its ability to modulate glutathione levels and immune response makes it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860805 |
Source
|
Record name | N-(2-Methyl-2-sulfanylpropanoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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